3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde
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Overview
Description
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is a synthetic organic compound that belongs to the class of benzaldehydes It features a methoxy group at the 3-position and a 4-methyl-1H-pyrazol-1-yl group attached via a propoxy linker at the 4-position of the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated with 1-bromo-3-chloropropane to introduce the propoxy linker.
Coupling with Benzaldehyde: The resulting intermediate is coupled with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid.
Reduction: 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrazole ring.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aldehyde and pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring and has been studied for its biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole core and have diverse biomedical applications.
Uniqueness
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the methoxy group, pyrazole ring, and aldehyde functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-methoxy-4-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O3/c1-12-9-16-17(10-12)6-3-7-20-14-5-4-13(11-18)8-15(14)19-2/h4-5,8-11H,3,6-7H2,1-2H3 |
InChI Key |
NSLOZTVWBVBQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCOC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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